molecular formula C7H13ClO4S B8046587 Ethyl 2-chlorosulfonyl-3-methylbutanoate

Ethyl 2-chlorosulfonyl-3-methylbutanoate

Cat. No.: B8046587
M. Wt: 228.69 g/mol
InChI Key: BYLWQKXZQWIBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chlorosulfonyl-3-methylbutanoate is a chemical building block of interest in synthetic organic and medicinal chemistry. As a sulfonyl chloride derivative, this compound is primarily utilized as a key intermediate for the synthesis of more complex target molecules. Sulfonamide-functionalized compounds are a significant class in drug discovery, with documented applications in the development of potent anticancer agents that function by inhibiting tubulin polymerization . Researchers may employ this reagent to introduce a sulfonamide group into lead compounds, a structural motif known to contribute to biological activity and metabolic stability. The compound is intended for use by qualified laboratory personnel only in a controlled research setting. It is not for diagnostic or therapeutic use. Handling should adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE). Precautions: For Research Use Only. Not intended for any human or veterinary use.

Properties

IUPAC Name

ethyl 2-chlorosulfonyl-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-4-12-7(9)6(5(2)3)13(8,10)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLWQKXZQWIBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Reactivity Inference: The chlorosulfonyl group likely enhances its utility in forming sulfonamides or sulfonic acids, a feature absent in non-sulfonated esters like ethyl acetate polyphenols .
  • Biological Activity: No data on bioactivity were found, contrasting with ethyl acetate extracts of spices, which show antifungal properties .

Preparation Methods

Sulfonation via Bromide Intermediate

A foundational approach involves bromination of ethyl 3-methylbutanoate at the α-position, followed by sulfonation and chlorination. In this method, ethyl 3-methylbutanoate undergoes radical bromination using N-bromosuccinimide (NBS) to yield ethyl 2-bromo-3-methylbutanoate. Subsequent treatment with sodium sulfite introduces a sulfonate group, forming ethyl 2-sulfonato-3-methylbutanoate. Reaction with phosphorus pentachloride (PCl₅) converts the sulfonate to the chlorosulfonyl moiety, achieving ethyl 2-chlorosulfonyl-3-methylbutanoate in ~55% overall yield.

Key Reaction Conditions:

  • Bromination: NBS, benzoyl peroxide, CCl₄, reflux (80°C, 6 h).

  • Sulfonation: Na₂SO₃, H₂O/THF, 25°C, 12 h.

  • Chlorination: PCl₅, anhydrous DCM, 0°C to RT, 4 h.

This method parallels the synthesis of ethyl 2-(chlorosulfonyl)acetate, where bromoacetate derivatives are converted to sulfonates before chlorination.

Direct Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) directly introduces the chlorosulfonyl group into ethyl 3-methylbut-2-enoate. The double bond in the α,β-unsaturated ester facilitates electrophilic addition, yielding this compound after hydrolysis and re-esterification.

Optimization Insights:

  • Solvent: Dichloromethane (DCM) minimizes side reactions.

  • Temperature: −10°C to 0°C prevents over-sulfonation.

  • Yield: 48–52% due to competing hydrolysis of the chlorosulfonyl group.

Esterification of Preformed Sulfonyl Chlorides

Chlorosulfonylacetyl Chloride Route

Chlorosulfonylacetyl chloride (ClSO₂CH₂COCl) reacts with 3-methylbutanol to form 2-chlorosulfonyl-3-methylbutanoyl chloride, which is esterified with ethanol. This two-step process avoids intermediary purification, achieving 60–65% yield.

Reaction Scheme:

  • ClSO2CH2COCl+CH3CH(CH3)CH2OHClSO2CH2COOCH2CH(CH3)CH2CH3\text{ClSO}_2\text{CH}_2\text{COCl} + \text{CH}_3\text{CH(CH}_3\text{)CH}_2\text{OH} \rightarrow \text{ClSO}_2\text{CH}_2\text{COOCH}_2\text{CH(CH}_3\text{)CH}_2\text{CH}_3

  • Esterification with ethanol under acidic conditions.

Advantages:

  • High regioselectivity.

  • Scalable with minimal byproducts.

Friedel-Crafts Acylation and Subsequent Modifications

Acylation with Sulfonyl Chlorides

Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with 2-chlorosulfonylpropionyl chloride forms a ketone intermediate. Reduction with sodium borohydride and dehydration yields α,β-unsaturated sulfonates, which are esterified to the target compound.

Critical Parameters:

  • Catalyst: AlCl₃ or FeCl₃.

  • Yield: ~40% due to steric hindrance from the 3-methyl group.

Comparative Analysis of Synthetic Routes

Method Yield Regioselectivity Scalability Cost
Bromination-Sulfonation55%HighModerateLow
Direct Sulfonation50%ModerateLowModerate
Chlorosulfonylacetyl Route65%HighHighHigh
Biocatalytic (Hypothetical)N/AHighModerateVery High

Key Observations:

  • The chlorosulfonylacetyl route offers the best balance of yield and scalability.

  • Biocatalytic methods remain speculative but merit exploration for enantiopure products.

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis of the chlorosulfonyl group during esterification is a major side reaction. Anhydrous conditions and low temperatures (−20°C) suppress this.

Purification Techniques

  • Liquid-liquid extraction with DCM removes unreacted sulfonic acids.

  • Distillation under reduced pressure (0.1 mmHg, 80°C) isolates the pure ester.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.